molecular formula C13H19N3O2S B1453746 2-(4-Cyclopropylpiperazine-1-sulfonyl)aniline CAS No. 1290734-17-6

2-(4-Cyclopropylpiperazine-1-sulfonyl)aniline

Cat. No.: B1453746
CAS No.: 1290734-17-6
M. Wt: 281.38 g/mol
InChI Key: OLLFWTSJMIEOSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Cyclopropylpiperazine-1-sulfonyl)aniline>

Properties

IUPAC Name

2-(4-cyclopropylpiperazin-1-yl)sulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2S/c14-12-3-1-2-4-13(12)19(17,18)16-9-7-15(8-10-16)11-5-6-11/h1-4,11H,5-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLFWTSJMIEOSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Cyclopropylpiperazine-1-sulfonyl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its antimicrobial, anticancer properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H16N2O2S
  • Molecular Weight : 252.34 g/mol

This compound features a piperazine ring, which is known for its versatility in biological applications, particularly in drug design.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated various synthesized compounds for their ability to inhibit bacterial growth, revealing that derivatives of this compound showed comparable efficacy to standard antibiotics such as ciprofloxacin and fluconazole. The minimum inhibitory concentrations (MICs) were determined using tube dilution techniques, demonstrating effective inhibition against several bacterial strains, including:

Bacterial Strain MIC (µg/mL)
Salmonella typhi16
Escherichia coli32
Staphylococcus aureus64
Pseudomonas aeruginosa128

These results suggest that the sulfonamide moiety enhances the antimicrobial activity of the compound.

Anticancer Activity

In vitro studies have assessed the anticancer potential of this compound using the MTT assay. The findings indicated that this compound exhibits cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM)
MCF-7 (breast cancer)15.5
HeLa (cervical cancer)12.3
A549 (lung cancer)20.8

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer treatment.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets in microbial and cancer cells. The sulfonamide group is known for its role in enzyme inhibition, particularly in bacterial folate synthesis pathways. Additionally, the piperazine ring may facilitate interaction with neurotransmitter receptors or other cellular targets, enhancing its pharmacological profile.

Case Studies

Several case studies have investigated the therapeutic applications of compounds related to this compound:

  • Study on Antimicrobial Efficacy : A comparative study highlighted the effectiveness of this compound against multidrug-resistant strains of bacteria, demonstrating a need for new antimicrobial agents in clinical settings.
  • Cancer Treatment Research : Another study focused on the anticancer properties of sulfonamide derivatives, including this compound, emphasizing its potential as a lead structure for developing novel anticancer therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Cyclopropylpiperazine-1-sulfonyl)aniline
Reactant of Route 2
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2-(4-Cyclopropylpiperazine-1-sulfonyl)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.